Methyl protogracillin

Description

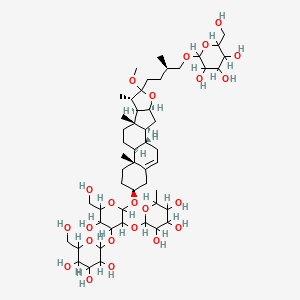

Structure

2D Structure

Properties

Molecular Formula |

C52H86O23 |

|---|---|

Molecular Weight |

1079.2 g/mol |

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23?,25+,26-,27+,28+,29+,30?,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1 |

InChI Key |

LOSNTJHBTWBJCC-UOJDEKDCSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Synonyms |

methyl protogracillin NSC-698792 NSC698792 |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Protogracillin: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol steroidal saponin, has emerged as a compound of interest in oncological research due to its potent cytotoxic activity against a broad spectrum of human cancer cell lines. Isolated from the rhizomes of Dioscorea species, this natural product exhibits a unique profile of anticancer activity, suggesting a novel mechanism of action that warrants further investigation for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, cytotoxic effects, and the experimental methodologies used in its evaluation. While the precise signaling pathways governed by this compound remain to be fully elucidated, this document also explores potential mechanisms based on the activity of structurally related compounds.

Introduction

This compound (NSC-698792) is a naturally occurring steroidal saponin identified in the rhizomes of plants from the Dioscorea family, which have a history of use in traditional medicine for treating various ailments, including cancer. Its robust in vitro anticancer activity has prompted further scientific investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₅₂H₈₆O₂₃ |

| Molecular Weight | 1079.2 g/mol |

| CAS Number | 54522-53-1 |

| Class | Furostanol Steroidal Saponin |

| Appearance | White or slightly yellow powder |

| Solubility | Soluble in water and alcohol |

In Vitro Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.

NCI-60 Human Tumor Cell Line Screening Data

The following table summarizes the 50% growth inhibition (GI₅₀) values for this compound against a selection of the most sensitive cancer cell lines from the NCI-60 panel. A lower GI₅₀ value indicates higher potency.

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| M14 | ≤ 2.0 | |

| Renal Cancer | 786-0 | ≤ 2.0 |

| UO-31 | ≤ 2.0 | |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Data compiled from studies on the NCI-60 screen.

Experimental Protocols

The evaluation of this compound's anticancer activity has primarily relied on standardized in vitro cytotoxicity assays.

NCI-60 Sulforhodamine B (SRB) Assay

This assay is a high-throughput method for determining cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: this compound is added to the plates at various concentrations, and the plates are incubated for an additional 48 hours.

-

Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

-

Staining: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.

-

Protein-Bound Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.

-

Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ value is then calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the anticancer activity of this compound is not yet fully elucidated. However, analysis using the NCI's COMPARE algorithm indicates that its pattern of cytotoxicity does not correlate with any of the standard anticancer agents, suggesting a novel mechanism of action.

Research on structurally similar steroidal saponins, such as Methyl protodioscin and Gracillin, provides insights into potential pathways that may also be relevant to this compound. These related compounds have been shown to induce apoptosis and cell cycle arrest through various signaling cascades.

Hypothesized Signaling Pathway

Based on the known mechanisms of related compounds, a plausible signaling pathway for this compound's induction of apoptosis is the intrinsic or mitochondrial pathway. This pathway involves the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.

Pathway Description: It is hypothesized that this compound may induce apoptosis by promoting the activation of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This would lead to a loss of mitochondrial membrane potential (ΔΨm), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

It is crucial to note that this pathway is speculative for this compound and is based on the known mechanisms of related steroidal saponins. Further research is required to confirm the direct molecular targets and signaling pathways of this compound.

Structure-Activity Relationship

Studies comparing this compound with its close analog, Methyl protoneogracillin, have highlighted the importance of specific structural features for its cytotoxic activity and selectivity. The stereochemistry at the C-25 position and the nature of the F-ring in the furostanol structure are critical determinants of its biological activity.

Future Directions

The potent and selective anticancer activity of this compound makes it a promising lead compound for the development of new chemotherapeutic agents. Future research should focus on:

-

Elucidation of the precise mechanism of action: Identifying the direct molecular targets and signaling pathways will be crucial for its clinical development.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Synthetic and medicinal chemistry efforts: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compelling natural product with significant in vitro anticancer activity. Its unique cytotoxicity profile suggests a novel mechanism of action, distinguishing it from currently available anticancer drugs. While further research is needed to fully understand its therapeutic potential and molecular mechanisms, the existing data strongly support its continued investigation as a promising candidate for cancer therapy.

Unraveling the Molecular Architecture of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Methyl Protogracillin

The fundamental properties of this compound are summarized below. This data is crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₆O₂₃ | PubChem |

| Molecular Weight | 1079.2 g/mol | PubChem |

| Exact Mass | 1078.55598899 Da | PubChem |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | PubChem |

| CAS Number | 54522-53-1 | PubChem |

Generalized Experimental Protocols for Structure Elucidation

The structural determination of a complex natural product like this compound is a multi-step process that relies on the synergistic application of various analytical techniques.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, typically plant material. A generalized workflow is as follows:

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica gel or reversed-phase C18 media. This separates the complex mixture into fractions of decreasing complexity.

-

Purification: The fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC), often employing different column chemistries and gradient elution profiles, to yield the pure compound.

Spectroscopic and Spectrometric Analysis

Once isolated, the pure compound is subjected to a battery of spectroscopic and spectrometric analyses to determine its chemical structure.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound, as well as for obtaining structural information through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and subjected to fragmentation. The resulting fragmentation pattern provides valuable information about the structure of the aglycone core and the sequence of the sugar moieties. The cleavage of glycosidic bonds is a characteristic fragmentation pathway for saponins.

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complete molecular puzzle.

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical shifts provide clues about their functional groups.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). It is crucial for establishing the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This allows for the unambiguous assignment of proton and carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH). This is a key experiment for connecting the different spin systems and for establishing the linkages between the aglycone and the sugar units, as well as the linkages between the sugar units themselves.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Visualizing the Workflow and Potential Biological Interactions

Diagrams are essential tools for representing complex processes and relationships in a clear and concise manner.

Given that related compounds like methyl protoneogracillin have shown cytotoxic effects against cancer cell lines[1], a hypothetical signaling pathway that could be investigated for this compound is the induction of apoptosis.

References

An In-depth Technical Guide to Methyl Protogracillin: Physicochemical Properties, Biological Activity, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its molecular characteristics, biological activity with a focus on its cytotoxic effects against cancer cell lines, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex steroidal saponin. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its molecular nature.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₆O₂₃ | |

| Molecular Weight | 1079.23 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Biological Activity: Cytotoxicity Against Human Cancer Cell Lines

This compound has demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines. A key study conducted by the National Cancer Institute (NCI) evaluated its efficacy against 60 different cancer cell lines. The results, expressed as GI₅₀ (Growth Inhibition 50), which is the concentration of the compound that inhibits cell growth by 50%, are presented below.

Lower GI₅₀ values are indicative of higher cytotoxic potency. The data reveals that this compound exhibits potent activity against a range of solid tumors.[1]

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| M14 | ≤ 2.0 | |

| Renal Cancer | 786-0 | ≤ 2.0 |

| UO-31 | ≤ 2.0 | |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Note: The NCI screen reported GI₅₀ values of ≤ 2.0 µM for these highly sensitive cell lines, indicating strong cytotoxic activity.[1]

Experimental Protocols

Isolation and Purification of this compound from Dioscorea Species

The following protocol is a generalized procedure for the isolation and purification of steroidal saponins, such as this compound, from the rhizomes of Dioscorea species.

Workflow for Isolation and Purification

Methodology:

-

Preparation of Plant Material: Fresh rhizomes of a suitable Dioscorea species are collected, washed, air-dried, and ground into a fine powder.

-

Extraction: The powdered rhizomes are extracted with 70% ethanol at room temperature with periodic agitation for several days. The extraction process is repeated multiple times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The n-butanol fraction, which will contain the saponins, is collected and concentrated.

-

Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol solvent system.

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using reversed-phase HPLC to yield the pure compound.

Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Workflow

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The GI₅₀ value is then determined by plotting the cell viability against the log of the compound concentration.

Potential Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways activated by this compound are still under investigation, studies on related steroidal saponins, such as methyl protodioscin, suggest that its cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death). The proposed mechanism involves the activation of key signaling cascades that lead to cell cycle arrest and ultimately, apoptosis.

Proposed Apoptotic Signaling Pathway

This proposed pathway highlights the central role of the mitochondria in initiating apoptosis. This compound may modulate the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, which are the key executioners of apoptosis.

Conclusion

This compound is a promising natural product with significant cytotoxic activity against a variety of human cancer cell lines. This technical guide has provided a detailed overview of its molecular properties, biological activity, and the experimental methodologies used for its investigation. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its precise molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical and clinical settings.

References

Methyl Protogracillin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol steroidal saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, methodologies for its extraction and isolation, and analytical techniques for its characterization and quantification. The document summarizes available quantitative data, details experimental protocols, and presents visual representations of experimental workflows to facilitate further research and development. It is important to note that this compound is often considered an artifact of methanol-based extraction processes from its parent compound, protogracillin.

Natural Sources of this compound

This compound is primarily associated with plants belonging to the Dioscorea genus, commonly known as yams. The rhizomes of these plants are rich in a variety of steroidal saponins, including the precursor to this compound, protogracillin.

Key plant species identified as sources include:

-

Dioscorea collettii var. hypoglauca : The rhizomes of this plant have been a significant source for the isolation of various steroidal saponins, including methyl protoneogracillin, a compound structurally related to this compound[1].

-

Dioscorea zingiberensis : This species is a known producer of protogracillin, which can be converted to this compound during extraction with methanol[2].

-

Dioscorea opposita Thunb. : The roots of this plant are also cited as a source of this compound[3].

Quantitative Data on Saponin Content

While specific quantitative data for this compound is limited in the available literature, information on the content of total saponins and related compounds in Dioscorea species provides an indication of the potential yield.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Dioscorea spp. | Tubers | Protogracillin | 7.7–8.4 mg/g | |

| Dioscorea zingiberensis | Dry Rhizomes | Prosapogenin A (from Protogracillin) | 0.00045% (by chromatographic separation) | [2] |

| Dioscorea villosa | Dry Rhizomes | Prosapogenin A (from Protogracillin) | 0.00085% (by chromatographic separation) | [2] |

| Dioscorea spp. | - | Total Saponins | 37.36–129.97 mg/g | [4] |

Extraction and Isolation Protocols

The extraction of this compound is intrinsically linked to the extraction of its parent compound, protogracillin, from Dioscorea rhizomes. The use of methanol as a solvent during the extraction or purification process is a critical factor that can lead to the formation of this compound.

General Extraction of Total Steroidal Saponins

This protocol outlines a general method for obtaining a crude saponin extract from Dioscorea rhizomes.

Methodology:

-

Sample Preparation: Freshly collected rhizomes are washed, sliced, and dried. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered rhizome is extracted with an organic solvent. While various solvents can be used, extraction with methanol is pertinent to the formation of this compound. The extraction is typically performed at room temperature with continuous agitation for a defined period (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Purification: The n-butanol fraction is subjected to further purification using chromatographic techniques.

Chromatographic Purification

Column chromatography is a standard method for the isolation of individual saponins from the crude extract.

Methodology:

-

Column Preparation: A silica gel column is packed using a slurry method with an appropriate non-polar solvent.

-

Sample Loading: The dried n-butanol fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: Pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Analytical Characterization

The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of this compound.

Methodology:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent (typically acetonitrile or methanol) is employed.

-

Detection: Due to the lack of a strong chromophore in steroidal saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred for detection. Mass Spectrometry (MS) can also be coupled with HPLC for both quantification and structural identification.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a purified standard of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural identification. Electrospray Ionization (ESI) is a commonly used ionization technique for saponins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for the complete structural elucidation of this compound, allowing for the determination of the stereochemistry and the linkages of the sugar moieties.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented, studies on closely related compounds provide valuable insights into its potential mechanisms of action.

Methyl protoneogracillin, another furostanol saponin from Dioscorea collettii var. hypoglauca, has demonstrated cytotoxic activity against various human cancer cell lines[1]. A COMPARE analysis suggested a potentially novel mechanism of action[1].

Furthermore, methyl protodioscin, a steroidal saponin isolated from Dioscorea nipponica, has been shown to inhibit the proliferation and migration of vascular smooth muscle cells. This effect is mediated, in part, through the downregulation of ADAM15 and its downstream signaling pathways, including FAK, ERK, and PI3K/Akt.

Based on this information, a putative signaling pathway that could be investigated for this compound is proposed below.

References

- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]

- 4. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Protogracillin: A Technical Guide to its Biological Activity for Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol steroidal saponin, has emerged as a compound of interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its cytotoxic effects against cancer cell lines. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key cellular pathways and workflows. Information on closely related steroidal saponins, such as methyl protoneogracillin and gracillin, is included to provide a broader context for potential mechanisms of action where data for this compound is limited. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic use.

Introduction

Steroidal saponins, a diverse class of glycosides found in various plant species, are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound belongs to the furostanol subclass of these saponins. While research has highlighted the potent anticancer effects of related compounds like methyl protoneogracillin and gracillin, specific data on this compound is less abundant but points towards a similar cytotoxic profile.

A key study identified the C-25 R/S configuration as a critical structural feature for the selective cytotoxicity of furostanol saponins against leukemia cell lines when comparing methyl protoneogracillin and this compound.[1] This suggests that subtle stereochemical differences can significantly impact biological activity. Analysis using the National Cancer Institute's (NCI) COMPARE program has indicated that the cytotoxic profile of this compound does not correlate with any standard anticancer agents, suggesting a potentially novel mechanism of action.[1] This guide will collate the existing data on this compound and provide the necessary technical information for its further investigation.

Quantitative Biological Data

The primary reported biological activity of this compound is its cytotoxicity against various human cancer cell lines. While detailed dose-response curves are not widely published, its activity has been evaluated in the National Cancer Institute's 60-cell line screen (NCI-60). The available data focuses on the GI₅₀ (Growth Inhibition 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Due to the limited specific data for this compound, the following table includes comparative data for the closely related compound, Methyl Protoneogracillin, to provide a broader understanding of the potential activity spectrum of this class of furostanol saponins.

Table 1: Comparative Cytotoxicity (GI₅₀) of Furostanol Saponins Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |

| Methyl Protoneogracillin | CCRF-CEM | Leukemia | ≤ 2.0[1] |

| RPMI-8226 | Leukemia | ≤ 2.0[1] | |

| KM12 | Colon Cancer | ≤ 2.0[1] | |

| SF-539 | CNS Cancer | ≤ 2.0[1] | |

| U251 | CNS Cancer | ≤ 2.0[1] | |

| M14 | Melanoma | ≤ 2.0[1] | |

| 786-0 | Renal Cancer | ≤ 2.0[1] | |

| DU-145 | Prostate Cancer | ≤ 2.0[1] | |

| MDA-MB-435 | Breast Cancer | ≤ 2.0[1] | |

| HCT-15 | Colon Cancer | < 2.0[2] | |

| Methyl Protodioscin | MDA-MB-435 | Breast Cancer | < 2.0[2] |

| A549 | Lung Cancer | Concentration-dependent | |

| HepG2 | Liver Cancer | Concentration-dependent | |

| K562 | Leukemia | Concentration-dependent |

Potential Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, the activities of closely related saponins suggest several potential pathways.

Induction of Apoptosis

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. The related compound, methyl protodioscin, has been shown to induce apoptosis in human lung cancer (A549) and liver cancer (HepG2) cells.[3][4] This process is often mediated through the intrinsic (mitochondrial) pathway.

Key events in this proposed pathway include:

-

G2/M Phase Cell Cycle Arrest : Treatment with methyl protodioscin leads to an accumulation of cells in the G2/M phase of the cell cycle, preventing cell division.[3][4][5]

-

Mitochondrial Dysfunction : A reduction in the mitochondrial membrane potential is observed.[3]

-

Regulation of Bcl-2 Family Proteins : A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[3][4]

-

Cytochrome c Release : The change in mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[3]

-

Caspase Activation : Cytosolic cytochrome c triggers the activation of caspase cascades, particularly the executioner caspase-3, which then cleaves cellular substrates, leading to cell death.[3]

Caption: Proposed intrinsic apoptosis pathway for this compound.

Inhibition of Bioenergetics

Another potential mechanism, observed with the related spirostanol saponin gracillin, involves the targeting of cellular metabolism. Gracillin has been shown to inhibit both glycolysis and oxidative phosphorylation in breast and lung cancer cells, leading to a significant reduction in ATP production.[6] This bioenergetic crisis ultimately contributes to cell death. Given the structural similarities, it is plausible that this compound could exert similar effects on cancer cell metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

Caption: A typical workflow for a cell cytotoxicity MTT assay.

Apoptosis Marker Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[9][10]

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[9]

-

SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments. The ratio of cleaved (active) to pro-form (inactive) caspases is a key indicator of apoptosis.[9]

Caption: Standard workflow for Western Blot analysis of apoptotic proteins.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity, and its unique profile in the NCI-60 screen suggests a novel mechanism of action. While direct mechanistic studies on this compound are limited, research on analogous furostanol and spirostanol saponins points towards the induction of apoptosis via the mitochondrial pathway and the disruption of cellular bioenergetics as plausible mechanisms.

For drug development professionals, this compound represents a promising starting point for the development of new anticancer agents. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: A broad screening of this compound against a diverse panel of cancer cell lines to identify the most sensitive cancer types and to publish detailed GI₅₀ values.

-

Mechanistic Elucidation: In-depth studies to confirm the induction of apoptosis, identify the specific signaling pathways involved, and investigate the potential impact on cancer cell metabolism.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and selectivity, building upon the initial finding regarding the importance of the C-25 configuration.

-

In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.

By systematically addressing these areas, the full therapeutic potential of this compound can be determined, potentially leading to the development of a novel class of anticancer drugs.

References

- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics [mdpi.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unraveling the Enigmatic Mechanism of Action of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin, a furostanol saponin isolated from Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines.[1] While its precise molecular mechanism remains under investigation and is suggested to be novel, this technical guide synthesizes the available preclinical data on this compound and its close structural analog, Methyl protodioscin, to provide a comprehensive overview of its potential mode of action. This document details its cytotoxic profile, explores the implicated signaling pathways, and provides standardized experimental protocols to facilitate further research and drug development efforts.

Introduction

Steroidal saponins, naturally occurring glycosides, have long been a focal point of anticancer research due to their diverse biological activities. This compound (NSC-698792) has emerged as a promising candidate, exhibiting potent cytotoxicity in the National Cancer Institute's (NCI) 60-human cancer cell line screen.[1] Analysis using the NCI's COMPARE computer program indicates that the cytotoxicity pattern of this compound does not align with any known anticancer agents, suggesting a potentially novel mechanism of action.[1][2] This guide aims to consolidate the current understanding of this compound's activity, drawing parallels with the more extensively studied Methyl protodioscin to elucidate its therapeutic potential.

Cytotoxic Activity of this compound

This compound has demonstrated broad-spectrum cytotoxicity against various human cancer cell lines.[1] Notably, it exhibits selective potency against specific cell lines within the NCI-60 panel.

Data Presentation: In Vitro Cytotoxicity of this compound (GI50)

The following table summarizes the 50% growth inhibition (GI50) values for this compound against a selection of the most sensitive human cancer cell lines, as determined by the NCI.

| Cancer Type | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Renal Cancer | UO-31 | ≤ 2.0 |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Data sourced from PubMed.[1]

Elucidating the Mechanism of Action: Insights from Methyl Protodioscin

Due to the limited direct research on this compound's signaling pathways, this guide will leverage the more extensive data available for the structurally similar compound, Methyl protodioscin (MPD), to propose a likely mechanism of action. MPD has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through multiple signaling cascades.[3][4][5]

Induction of G2/M Cell Cycle Arrest

Treatment with MPD has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is attributed to the downregulation of key regulatory proteins, notably Cyclin B1, which is essential for the transition from G2 to mitosis.[3]

Caption: Proposed G2/M cell cycle arrest mechanism.

Apoptosis Induction: A Multi-Pathway Approach

MPD triggers apoptosis through both intrinsic (mitochondrial) and extrinsic signaling pathways, converging on the activation of caspases.

The intrinsic pathway is a significant contributor to MPD-induced apoptosis.[4][5] This process involves:

-

Increased Reactive Oxygen Species (ROS) Production: MPD treatment leads to a surge in intracellular ROS.[4]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS disrupts the mitochondrial membrane, causing a loss of membrane potential.[4][5]

-

Regulation of Bcl-2 Family Proteins: MPD upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio further permeabilizes the mitochondrial membrane.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[5]

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[4] Caspase-9 then activates the executioner caspase-3, leading to apoptosis.[4][5]

Caption: Intrinsic apoptosis pathway activated by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is also critically involved in MPD-induced apoptosis.[4] Treatment with MPD leads to:

-

Activation of JNK and p38 MAPK: Phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are generally pro-apoptotic.[4]

-

Inhibition of ERK: Decreased phosphorylation and inactivation of Extracellular signal-Regulated Kinase (ERK), which is typically involved in cell survival and proliferation.[4]

Caption: Modulation of the MAPK signaling pathway.

Downregulation of SORT1

In ovarian cancer cells, MPD has been shown to significantly decrease the expression of the Sortilin 1 (SORT1) gene.[6] SORT1 is a transmembrane receptor involved in protein trafficking and has been implicated in tumor progression. Its downregulation by MPD may contribute to the observed anticancer effects and potentially enhance sensitivity to other chemotherapeutic agents like carboplatin.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in cell cycle and apoptosis signaling.

Methodology:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-JNK, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent cytotoxic agent with a novel mechanism of action. Insights from the closely related compound, Methyl protodioscin, indicate that its anticancer effects are likely mediated through the induction of G2/M cell cycle arrest and apoptosis via modulation of the intrinsic mitochondrial pathway and MAPK signaling. Future research should focus on validating these pathways specifically for this compound, identifying its direct molecular targets, and evaluating its in vivo efficacy and safety profile in preclinical cancer models. The unique cytotoxic footprint of this compound warrants further investigation and positions it as a promising candidate for the development of new anticancer therapeutics.

References

- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Early Studies of Methyl Protogracillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl protogracillin, a furostanol saponin, has been the subject of early-stage anticancer research due to its cytotoxic activity against a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the foundational studies on this compound, with a focus on its in vitro cytotoxicity, the experimental protocols used for its evaluation, and insights into its potential mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Cytotoxicity Data

The primary early investigation into the anticancer potential of this compound (NSC-698792) was its evaluation in the National Cancer Institute's (NCI) 60 human cancer cell line screen. The study revealed that this compound exhibited cytotoxic activity against all tested cell lines.[1]

Notably, it demonstrated significant selectivity against a subset of these cell lines, with GI50 (50% growth inhibition) values of less than or equal to 2.0 µM.[1] The most sensitive cell lines identified in this early screening are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| KM12 | Colon Cancer | ≤ 2.0 |

| U251 | CNS Cancer | ≤ 2.0 |

| MALME-3M | Melanoma | ≤ 2.0 |

| M14 | Melanoma | ≤ 2.0 |

| 786-0 | Renal Cancer | ≤ 2.0 |

| UO-31 | Renal Cancer | ≤ 2.0 |

| MDA-MB-231 | Breast Cancer | ≤ 2.0 |

Table 1: Human cancer cell lines most sensitive to this compound in early studies.[1]

Furthermore, the study highlighted a significant selectivity of this compound for the MDA-MB-231 breast cancer cell line over other breast cancer cell lines such as MCF-7, NCI-ADR-RES, and BT-549, with a selectivity of over 15-fold.[1] The overall sensitivity pattern across the NCI-60 panel indicated that Central Nervous System (CNS) cancer was the most sensitive subpanel, while ovarian and renal cancer subpanels were the least sensitive.[1]

A related compound, methyl protoneogracillin (NSC-698793), was also investigated and found to have a maximum tolerant dose of 600 mg/kg in mice in preliminary toxicity studies.[2]

Experimental Protocols

The in vitro cytotoxicity of this compound in the NCI-60 screen was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining total cellular protein.

Sulforhodamine B (SRB) Assay Protocol

-

Cell Plating: Adherent human tumor cell lines are seeded in 96-well microtiter plates and incubated for a sufficient period to allow for cell attachment and growth.

-

Compound Treatment: Cells are exposed to various concentrations of this compound and incubated for a defined period (typically 48 hours).

-

Cell Fixation: The cell monolayers are fixed by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Washing: The supernatant is discarded, and the plates are washed multiple times with water to remove TCA, serum proteins, and metabolites. The plates are then air-dried.

-

Staining: The fixed cells are stained with 0.4% (wt/vol) Sulforhodamine B solution in 1% (vol/vol) acetic acid for 30 minutes at room temperature.

-

Removal of Unbound Dye: The unbound SRB is removed by washing with 1% (vol/vol) acetic acid.

-

Solubilization of Bound Dye: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader. The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.

Mandatory Visualizations

Mechanism of Action: Indications of a Novel Pathway

The cytotoxicity pattern of this compound did not show a significant correlation with any of the standard anticancer agents in the NCI's database at the time of the study.[1] This lack of correlation suggests that this compound's mechanism of action is distinct from that of known agents that target common cellular processes such as DNA synthesis, tubulin function, or topoisomerase activity.

Conclusion

The early studies on this compound established its potent and selective cytotoxic activity against a range of human cancer cell lines. The use of the NCI-60 screen and the SRB assay provided the foundational quantitative data and a standardized methodology for its initial evaluation. The most compelling finding from this early research is the indication of a novel mechanism of action, which distinguishes this compound from many existing chemotherapeutic agents. These findings underscore the potential of this compound as a lead compound for the development of new anticancer therapies and highlight the need for further research to elucidate its specific molecular targets and signaling pathways.

References

- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl protogracillin and cancer research

An in-depth analysis of the anti-cancer potential of steroidal saponins, focusing on methyl protogracillin and its closely related analogs, methyl protoneogracillin and methyl protodioscin.

Introduction

Steroidal saponins, a class of naturally occurring glycosides isolated from various plant species, have garnered significant attention in oncological research for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, compounds derived from the rhizomes of Dioscorea species, such as this compound and its analogs, are of particular interest. While direct research on this compound is limited in publicly available literature, extensive studies on its close structural relatives, methyl protoneogracillin and methyl protodioscin (MPD), provide a strong foundation for understanding its potential therapeutic value. These compounds have been shown to induce cell death, inhibit proliferation, and modulate key signaling pathways in cancer cells.

This technical guide provides a comprehensive overview of the current state of research into these promising compounds. It summarizes key quantitative data on their cytotoxic activity, details the experimental protocols used for their evaluation, and visualizes the complex molecular mechanisms and signaling pathways through which they exert their anti-cancer effects. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Cytotoxic Activity of this compound Analogs

The anti-cancer potential of these saponins has been evaluated across a wide range of human cancer cell lines. The primary metrics for cytotoxicity are the GI50 (50% growth inhibition), and IC50 (50% inhibitory concentration).

Methyl Protoneogracillin

Methyl protoneogracillin has demonstrated broad cytotoxic activity. It was tested against a panel of human cancer cell lines, showing particular efficacy against leukemia, central nervous system (CNS), and prostate cancer cells.[1][2] The compound was deemed a potential anticancer candidate for further in vivo testing, such as the hollow fiber assay in nude mice.[1]

| Cell Line Panel | Specific Cell Line | GI50 (µM) | Citation |

| Leukemia | CCRF-CEM | ≤ 2.0 | [1][2] |

| RPMI-8226 | ≤ 2.0 | [1][2] | |

| Colon Cancer | KM12 | ≤ 2.0 | [1][2] |

| CNS Cancer | SF-539 | ≤ 2.0 | [1][2] |

| U251 | ≤ 2.0 | [1][2] | |

| Melanoma | M14 | ≤ 2.0 | [1][2] |

| Renal Cancer | 786-0 | ≤ 2.0 | [1][2] |

| Prostate Cancer | DU-145 | ≤ 2.0 | [1][2] |

| Breast Cancer | MDA-MB-435 | ≤ 2.0 | [1][2] |

| Various | All tested cell lines | < 100 | [1][2] |

Methyl Protodioscin (MPD)

Methyl protodioscin (MPD) has also shown strong and selective cytotoxicity, particularly against solid tumor cell lines.[3] Its effects have been documented in prostate, ovarian, osteosarcoma, and liver cancer cells, among others.[3][4][5][6]

| Cancer Type | Cell Line | Parameter | Concentration (µM) | Effect | Citation |

| Colon Cancer | HCT-15 | GI50 | < 2.0 | Strong Cytotoxicity | [3] |

| Breast Cancer | MDA-MB-435 | GI50 | < 2.0 | Strong Cytotoxicity | [3] |

| Various Solid Tumors | Most tested lines | GI50 | ≤ 10.0 | Strong Cytotoxicity | [3] |

| Leukemia | Various | GI50 | 10 - 30 | Moderate Cytotoxicity | [3] |

| Osteosarcoma | MG-63 | N/A | 8 | 77.5% suppression of cell viability | [4] |

| Ovarian Cancer | A2780s | IC50 | 14.5 | 50% inhibition after 24h | [5] |

| Prostate Cancer | DU145 | N/A | N/A | Suppressed proliferation, migration, invasion | [6] |

Molecular Mechanisms of Action

Research indicates that methyl protodioscin, a key analog, exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. MPD is a potent inducer of apoptosis, primarily acting through the intrinsic or mitochondrial pathway.[7] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of a cascade of caspase enzymes.[4][7]

The process is tightly regulated by the Bcl-2 family of proteins. MPD treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death.[7][8]

Cell Cycle Arrest

In addition to inducing apoptosis, MPD can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[7][8] This prevents the cells from entering mitosis and undergoing division. This effect has been attributed to the downregulation of key regulatory proteins, such as Cyclin B1, which is essential for the G2/M transition.[8]

Modulation of Signaling Pathways

MPD's anti-cancer activity is also mediated by its influence on complex intracellular signaling networks, notably the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Pathway: The MAPK pathway plays a central role in cell proliferation, differentiation, and survival. In human osteosarcoma cells, MPD treatment leads to the activation of pro-apoptotic JNK and p38 MAPK, while simultaneously inhibiting the pro-survival ERK signaling cascade.[4] This coordinated modulation shifts the signaling balance to favor apoptosis.

FOXO1/Cholesterol Pathway in Prostate Cancer: In prostate cancer, MPD has been shown to induce the expression of the tumor suppressor Forkhead box O1 (FOXO1).[6] This induction leads to a reduction in intracellular cholesterol concentration and the disruption of lipid rafts in the cell membrane. This disruption, in turn, suppresses the MAPK signaling pathway, inhibiting proliferation and migration and promoting apoptosis.[6]

Experimental Protocols

The following sections outline the standard methodologies employed in the research cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., methyl protodioscin) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 or IC50 value is determined from the dose-response curve.

Apoptosis Detection by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.

-

Cell Treatment: Cells are cultured and treated with the test compound as described for the viability assay.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorophore) and PI are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular pathways affected by the compound.

-

Protein Extraction: Following treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK, total ERK, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin) to compare protein levels across different treatment conditions.

Conclusion

The body of research on methyl protoneogracillin and methyl protodioscin strongly supports their potential as valuable leads in the development of novel anti-cancer therapies. These steroidal saponins exhibit potent and selective cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the robust induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle, and strategic modulation of key oncogenic signaling pathways like MAPK. The consistent findings across multiple studies underscore the therapeutic promise of this class of compounds. Given the compelling activity of these close analogs, direct and thorough investigation of this compound itself is highly warranted to fully elucidate its specific pharmacological profile and potential contribution to cancer treatment.

References

- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Cytotoxic Potential of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl protogracillin, a furostanol saponin identified from the rhizomes of Dioscorea collettii var. hypoglauca, has emerged as a compound of interest in the landscape of oncology research.[1] Its cytotoxic activity against a broad spectrum of human cancer cell lines suggests its potential as a novel anticancer agent. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, including quantitative data on its efficacy, detailed experimental methodologies for its evaluation, and an exploration of its putative signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation cancer therapeutics.

Cytotoxicity Profile of this compound

This compound (NSC-698792) has demonstrated a significant and selective cytotoxic profile against a panel of 60 human cancer cell lines, as determined by the National Cancer Institute's (NCI) anticancer drug screen.[1] The compound exhibited broad-spectrum activity, with particular potency against specific cell lines within the colon, central nervous system (CNS), melanoma, renal, and breast cancer subpanels.[1]

The following table summarizes the 50% growth inhibition (GI50) values for this compound in a selection of the most sensitive cancer cell lines. A lower GI50 value is indicative of higher cytotoxic potency.

| Subpanel | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤2.0 |

| CNS Cancer | U251 | ≤2.0 |

| Melanoma | MALME-3M | ≤2.0 |

| M14 | ≤2.0 | |

| Renal Cancer | 786-0 | ≤2.0 |

| UO-31 | ≤2.0 | |

| Breast Cancer | MDA-MB-231 | ≤2.0 |

Data sourced from the National Cancer Institute's anticancer drug screen for this compound (NSC-698792).[1]

Notably, the selectivity of this compound is a key characteristic, with a significant differential in cytotoxic response observed between various cancer cell lines. For instance, in the breast cancer subpanel, a greater than 15-fold selectivity was observed between the highly sensitive MDA-MB-231 cell line and the less sensitive MCF-7, NCI/ADR-RES, and BT-549 cell lines.[1] The most sensitive subpanel to this compound was CNS cancer, while ovarian and renal cancer subpanels were among the least sensitive.[1]

The structural configuration of related steroidal saponins plays a critical role in their cytotoxic selectivity. For example, the C-25 R/S configuration has been identified as a key determinant for leukemia selectivity between the closely related compounds methyl protoneogracillin and this compound.[2]

Experimental Protocols

The following sections detail representative methodologies for assessing the cytotoxicity and apoptotic effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 value.

Apoptosis (Annexin V-FITC) Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome like FITC, it can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from studies on structurally related furostanol saponins, such as methyl protodioscin. These compounds are known to induce cell cycle arrest and apoptosis in various cancer cell lines.

Based on the activity of its analogs, a putative mechanism of action for this compound may involve the induction of apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade.

Caption: Putative signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. A potential role in sensitizing death receptors on the cell surface is also hypothesized.

The following diagram illustrates a general experimental workflow for evaluating the cytotoxic effects of a compound like this compound.

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

This compound has demonstrated compelling cytotoxic activity against a range of human cancer cell lines, with notable selectivity for specific cancer types. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapies.

Future research should focus on several key areas to further delineate the therapeutic potential of this compound:

-

Mechanism of Action Studies: In-depth investigations are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. This will involve comprehensive studies on its effects on cell cycle regulation, apoptosis, and other key cellular processes.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of this compound and its analogs will be crucial for optimizing its potency, selectivity, and drug-like properties.

The continued investigation of this compound holds significant promise for advancing the field of oncology and may ultimately lead to the development of more effective and targeted cancer treatments.

References